JAK3 Inhibitor VI, identified by its CAS number 856436-16-3, is a selective and reversible inhibitor of Janus kinase 3 (JAK3). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with aberrant JAK3 signaling. The compound is classified under small molecule inhibitors targeting the JAK family of kinases, which play crucial roles in various cellular processes, including immune response and cell proliferation.
JAK3 Inhibitor VI is derived from synthetic methodologies aimed at developing selective inhibitors for JAK3. It belongs to a broader class of compounds that inhibit tyrosine kinases, specifically those involved in cytokine signaling pathways. The compound's molecular formula is C18H13N3O•CH3SO3H, with a molecular weight of 383.42 g/mol . Its design is rooted in the need for targeted therapies that can modulate JAK3 activity without affecting other JAK family members.
The synthesis of JAK3 Inhibitor VI involves several key steps that optimize its selectivity and potency. The design process typically begins with modifications to existing JAK inhibitors, such as Tofacitinib, to enhance their specificity for JAK3.
The synthesis pathway may involve multiple steps to introduce functional groups that enhance binding affinity to the JAK3 active site while minimizing interactions with other kinases .
JAK3 Inhibitor VI features a complex molecular structure characterized by a 3′-pyridyl oxindole scaffold. This structure is essential for its binding interactions within the ATP-binding pocket of JAK3.
Crystallographic data from studies involving similar compounds indicate that the inhibitor forms hydrogen bonds with critical residues in the active site of JAK3, which stabilizes its binding .
JAK3 Inhibitor VI undergoes specific chemical reactions that are crucial for its inhibitory activity:
The inhibitor's selectivity is attributed to its structural compatibility with the unique features of the JAK3 enzyme compared to other kinases .
The mechanism by which JAK3 Inhibitor VI exerts its effects involves competitive inhibition at the ATP-binding site of JAK3:
Experimental data indicate that JAK3 Inhibitor VI has an IC50 value of approximately 1.43 μmol/L against mutant forms of epidermal growth factor receptor (EGFR), showcasing its potential in targeting specific mutations associated with cancer .
JAK3 Inhibitor VI exhibits several notable physical and chemical properties:
These properties contribute to its suitability for further development as a therapeutic candidate .
JAK3 Inhibitor VI has several promising applications in scientific research and clinical settings:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3